Alanylphenylalanine

Descripción

Alanylphenylalanine has been reported in Bos taurus with data available.

RN given refers to (L-Ala-L-PheAla)-isome

Propiedades

IUPAC Name |

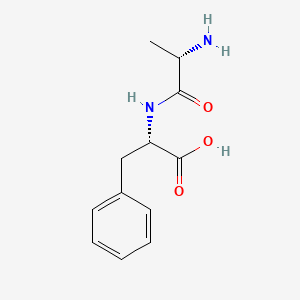

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312981 | |

| Record name | L-Alanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-90-3 | |

| Record name | L-Alanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alanylphenylalanine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanylphenylalanine is a dipeptide composed of the amino acids alanine (B10760859) and phenylalanine. It exists in various stereoisomeric forms, with L-alanyl-L-phenylalanine being a naturally occurring endogenous metabolite.[1] This dipeptide has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly as an antitumor agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological activities of this compound, with a focus on its potential in drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of an alanine residue linked to a phenylalanine residue via a peptide bond. The specific stereochemistry (L- or D- configuration of each amino acid) significantly influences its biological activity and properties.

Table 1: Chemical Identifiers for this compound Stereoisomers

| Identifier | L-Alanyl-L-phenylalanine | DL-Alanyl-DL-phenylalanine |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid[1][2] | 2-(2-aminopropanoylamino)-3-phenylpropanoic acid[3] |

| SMILES String | C--INVALID-LINK--N--INVALID-LINK--C(=O)O)N[1] | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N[3] |

| InChI Key | OMNVYXHOSHNURL-WPRPVWTQSA-N[1][2] | OMNVYXHOSHNURL-UHFFFAOYSA-N[3] |

| CAS Number | 3061-90-3[1][2][4][5] | 1999-45-7[3] |

| Molecular Formula | C12H16N2O3[1][4] | C12H16N2O3[3][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 236.27 g/mol [3][4] | PubChem, MOLNOVA |

| Melting Point | Not available (decomposes) | Various |

| Boiling Point (Predicted) | 487.6 ± 45.0 °C | ChemicalBook |

| pKa (Predicted) | 3.41 ± 0.10 | ChemicalBook |

| Solubility | Insoluble in water (< 0.1 mg/mL); Slightly soluble in DMSO (< 1 mg/mL)[4] | MOLNOVA |

| LogP (Predicted) | -1.72 | HMDB |

| Topological Polar Surface Area | 92.4 Ų[3] | PubChem |

Experimental Protocols

Synthesis of this compound (Solid-Phase Peptide Synthesis - SPPS)

Solid-phase peptide synthesis is the standard method for preparing peptides like this compound in a laboratory setting. The following is a generalized protocol based on the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-L-Phenylalanine

-

Fmoc-L-Alanine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling (Fmoc-L-Phenylalanine):

-

Drain the DMF.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-L-Phenylalanine by dissolving it in DMF with DIC and OxymaPure.

-

Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Fmoc-L-Alanine):

-

Repeat the Fmoc deprotection step as described above.

-

Activate Fmoc-L-Alanine and couple it to the resin-bound phenylalanine as described for the first amino acid.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal alanine using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of this compound

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Sample Preparation: Dissolve the peptide in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, and HSQC experiments can be performed to confirm the structure and purity of the synthesized peptide. The chemical shifts of the α-protons, amide protons, and side-chain protons will be characteristic of the this compound sequence.

Biological Activity and Signaling Pathways

This compound has demonstrated potential as an antitumor agent.[4] Research suggests that its mechanism of action may involve the coordination with metal ions, such as Au(III), to bind to DNA and inhibit the proliferation of tumor cells.

More recent studies on novel L-phenylalanine dipeptide derivatives have shed light on more specific molecular targets. One such derivative has been shown to target the Tumor Necrosis Factor Superfamily Member 9 (TNFSF9), also known as 4-1BB ligand. This interaction leads to the induction of apoptosis and the modulation of inflammatory signaling pathways in prostate cancer cells.

Below is a diagram illustrating a potential signaling pathway initiated by an this compound derivative targeting TNFSF9.

This proposed pathway highlights the interaction of an this compound derivative with the TNFSF9 receptor on a cancer cell, initiating a downstream signaling cascade that ultimately leads to apoptosis and modulation of the inflammatory response, thereby inhibiting tumor growth.

Conclusion

This compound is a dipeptide with significant potential in the field of drug development, particularly in oncology. Its straightforward chemical structure allows for facile synthesis and modification, opening avenues for the development of derivatives with enhanced therapeutic properties. The ability of certain derivatives to target specific signaling pathways, such as the TNFSF9 pathway, provides a promising strategy for the development of targeted cancer therapies. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers and scientists to advance the study of this promising dipeptide.

References

An In-depth Technical Guide to the Synthesis of L-alanyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of the dipeptide L-alanyl-L-phenylalanine. It delves into chemical and enzymatic synthesis routes, offering detailed experimental protocols, comparative quantitative data, and visual representations of the core processes to aid in research, development, and production.

Introduction

L-alanyl-L-phenylalanine is a dipeptide composed of the amino acids L-alanine and L-phenylalanine. Its synthesis is of significant interest in various fields, including pharmaceuticals, as a building block for more complex peptides and as a component in nutritional supplements. The choice of synthesis method depends on factors such as desired yield, purity, scalability, and cost. This guide explores the most common and effective strategies for its production.

Chemical Synthesis of L-alanyl-L-phenylalanine

Chemical synthesis, particularly through solution-phase and solid-phase peptide synthesis (SPPS), offers a high degree of control and can yield highly pure products. These methods typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of the peptide bond.

Solution-Phase Synthesis

Solution-phase synthesis involves the reaction of protected amino acids in a suitable solvent. This method is highly scalable and allows for the purification of intermediates at each step.

This protocol describes a two-step process: the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala) with L-phenylalanine ethyl ester (Phe-OEt) followed by the removal of the protecting groups.

Step 1: Peptide Coupling

-

Preparation of Reactants: To a suspension of 23.0 g (0.1 mol) of L-phenylalanine ethyl ester hydrochloride in 500 ml of dichloromethane (B109758) in an ice bath, add 0.1 g (0.1 mol) of triethylamine.

-

Addition of Protected Amino Acid: Add 22.3 g (0.1 mol) of N-benzyloxycarbonyl-L-alanine to the mixture.

-

Coupling Reaction: Add 19.2 g (0.1 mol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) to the mixture and stir for three hours.

-

Work-up: Wash the reaction mixture three times with a 0.1% aqueous solution of Na2CO3, three times with a 0.1 N HCl solution, and then three times with distilled water.

-

Isolation of Protected Dipeptide: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the dichloromethane under reduced pressure to obtain N-benzyloxycarbonyl-L-alanyl-L-phenylalanine ethyl ester.

Step 2: Deprotection

-

Cleavage of Protecting Groups: Dissolve the obtained ester in 260 ml of 25% HBr in glacial acetic acid and stir the solution for one hour.

-

Precipitation: Add 5 L of absolute ethyl ether to the solution to precipitate the product.

-

Isolation of Final Product: Filter the precipitate and wash it with ethyl ether to obtain L-alanyl-L-phenylalanine ethyl ester hydrobromide.

A similar chemical synthesis route involving the hydrogenation of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine has been reported to yield L-alanyl-L-phenylalanine with a high purity of >99.5% and a yield of 92%[1]. Another solution-phase approach using L-alanine-N-carboxyanhydride (Ala-NCA) and L-phenylalanine reported a conversion of 72%.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. This method is amenable to automation and simplifies the purification process as excess reagents and byproducts are washed away at each step. The two main strategies are Fmoc/tBu and Boc/Bzl, which differ in the protecting groups used for the α-amino group.

-

Resin Preparation: Start with a pre-loaded Fmoc-L-phenylalanine resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue using a base, typically a solution of piperidine (B6355638) in DMF.

-

Washing: Wash the resin thoroughly to remove the piperidine and byproducts.

-

Coupling: Add the next amino acid, Fmoc-L-alanine, along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin to form the peptide bond.

-

Washing: Wash the resin to remove excess reagents.

-

Final Deprotection and Cleavage: Once the dipeptide is assembled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis of L-alanyl-L-phenylalanine

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild conditions without the need for extensive protecting group strategies. Proteases such as papain, thermolysin, and α-chymotrypsin can be used to catalyze the formation of peptide bonds, typically under kinetic control.

Kinetically vs. Thermodynamically Controlled Synthesis

-

Thermodynamic Control: This approach involves the reversal of the hydrolytic action of the protease. It generally leads to lower yields and requires conditions that shift the equilibrium towards synthesis, such as the removal of water or product precipitation.

-

Kinetic Control: This method utilizes an activated acyl donor (e.g., an amino acid ester) and an amine nucleophile. The enzyme catalyzes the aminolysis of an acyl-enzyme intermediate, which is faster than its hydrolysis. This approach generally provides higher yields and shorter reaction times.

Papain-Catalyzed Synthesis

Papain, a cysteine protease, can be used for the synthesis of dipeptides. The yield of papain-catalyzed dipeptide synthesis can range from 13% to 80%, depending on the specific amino acids and reaction conditions[2][3]. For the synthesis of Z-Ala-His, a yield of 68.4% has been achieved using immobilized papain.

-

Enzyme Activation: Activate papain with a reducing agent like cysteine or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate (B84403) or Tris-HCl buffer).

-

Reaction Mixture: Prepare a reaction mixture containing the activated enzyme, the N-protected L-alanine ester (acyl donor, e.g., Z-Ala-OMe), and L-phenylalanine (amine nucleophile). Optimal conditions often involve a slightly alkaline pH (around 8-9.5) and a controlled temperature (e.g., 30-40°C).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the formation of the dipeptide.

-

Termination and Purification: Stop the reaction by adding an acid or by heat denaturation of the enzyme. Purify the dipeptide from the reaction mixture using chromatographic methods.

Thermolysin-Catalyzed Synthesis

Thermolysin, a thermostable metalloproteinase, is another effective catalyst for peptide synthesis, particularly for dipeptides containing hydrophobic amino acid residues.

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7-8) containing thermolysin.

-

Substrate Addition: Add the N-protected L-alanine (e.g., Z-Ala) and the L-phenylalanine ester or amide (e.g., Phe-NH₂) to the enzyme solution. The use of an organic co-solvent may be beneficial to improve substrate solubility and shift the equilibrium towards synthesis.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation. The formation of a precipitate of the product can drive the reaction to completion.

-

Product Isolation: Collect the precipitated dipeptide product by filtration or centrifugation. Wash the product to remove any unreacted substrates and enzyme.

α-Chymotrypsin-Catalyzed Synthesis

α-Chymotrypsin, a serine protease, can also be employed for dipeptide synthesis. High yields have been reported, especially when the reaction is carried out in organic solvents or frozen aqueous solutions. For the synthesis of Ac-Phe-Ala-NH₂, yields of up to <99% have been achieved in acetonitrile[2].

-

Enzyme Preparation: Dissolve α-chymotrypsin in a minimal amount of aqueous buffer.

-

Reaction Medium: Add the enzyme solution to an organic solvent such as acetonitrile.

-

Substrate Addition: Add the N-protected L-alanine ester (e.g., Z-Ala-OEt) and L-phenylalanine amide to the reaction mixture.

-

Reaction Conditions: Carry out the reaction at a controlled temperature (e.g., 25-37°C).

-

Work-up and Purification: After the reaction is complete, remove the solvent and purify the dipeptide product.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the different synthesis methods of L-alanyl-L-phenylalanine and related dipeptides.

| Method | Acyl Donor | Amine Nucleophile | Yield (%) | Purity (%) | Reaction Time | Reference |

| Solution-Phase Chemical | Z-Ala | Phe-OEt | 92 | >99.5 | 16 h (hydrogenation) | [1] |

| Solution-Phase Chemical | Ala-NCA | L-Phe | 72 (conversion) | Not reported | Not reported | |

| α-Chymotrypsin-catalyzed | Ac-Phe-OEt | H-Ala-NH₂ | <99 | Not reported | Not specified | [2] |

| Papain-catalyzed (Z-Ala-His) | Z-Ala-OMe | His | 68.4 | Not reported | Not specified | |

| Papain-catalyzed (general) | Z-AA-ester | AA | 13-80 | Not reported | Not specified | [2][3] |

Note: Data for enzymatic synthesis of L-alanyl-L-phenylalanine is limited; therefore, data for similar dipeptides are included for comparison.

| Enzyme | Optimal pH | Optimal Temperature (°C) | Solvent System | Key Considerations |

| Papain | 8.0 - 9.5 | 30 - 40 | Aqueous buffer | Requires activation with a reducing agent. |

| Thermolysin | 7.0 - 8.0 | 37 - 40 | Aqueous buffer, may include organic co-solvents | Thermostable; precipitation of product drives the reaction. |

| α-Chymotrypsin | ~8.0 | 25 - 37 | Organic solvents (e.g., acetonitrile) or frozen aqueous solutions | High yields achievable in non-conventional media. |

Visualization of Synthesis Workflows

The following diagrams illustrate the logical workflows for the different synthesis methods.

Figure 1: General workflows for chemical synthesis of L-alanyl-L-phenylalanine.

Figure 2: General workflow for kinetically controlled enzymatic synthesis of L-alanyl-L-phenylalanine.

Conclusion

The synthesis of L-alanyl-L-phenylalanine can be successfully achieved through both chemical and enzymatic methods. Chemical synthesis, particularly solution-phase methods, can provide high yields and purity, making it suitable for large-scale production. Solid-phase peptide synthesis offers convenience and is well-suited for laboratory-scale synthesis and automation. Enzymatic synthesis presents a green and highly specific alternative, operating under mild conditions. The choice of enzyme and the optimization of reaction parameters are crucial for achieving high yields. For researchers and drug development professionals, the selection of the most appropriate synthesis strategy will depend on the specific requirements of their application, including scale, purity, cost, and environmental considerations. Further research into the enzymatic synthesis of this specific dipeptide could lead to more efficient and sustainable production methods.

References

An In-depth Technical Guide to L-Alanyl-L-phenylalanine (CAS 3061-90-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-phenylalanine, a dipeptide with the CAS number 3061-90-3, is a molecule of growing interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical characterization. A significant focus is placed on its emerging potential as an antitumor agent, particularly when complexed with metal ions such as gold(III) and silver(I). The guide details the proposed mechanism of action, which involves DNA interaction and the induction of apoptosis in cancer cells. Detailed experimental protocols for synthesis, analysis, and biological evaluation are provided, alongside visualizations of key pathways and workflows to support further research and development.

Introduction

L-Alanyl-L-phenylalanine is a dipeptide composed of the amino acids L-alanine and L-phenylalanine.[1] While it exists as a natural metabolite, its synthetic derivatives and metal complexes are gaining attention for their potential therapeutic applications.[2][3] The primary focus of current research lies in the anticancer properties of L-Alanyl-L-phenylalanine when coordinated with metal ions, which can enhance its biological activity and provide novel mechanisms for targeting cancer cells.[2][4] This guide aims to consolidate the available technical information on L-Alanyl-L-phenylalanine to serve as a valuable resource for researchers in academia and industry.

Physicochemical Properties

A summary of the key physicochemical properties of L-Alanyl-L-phenylalanine is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [2] |

| Molecular Weight | 236.27 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][2] |

| Boiling Point (Predicted) | 487.6 ± 45.0 °C | |

| Density (Predicted) | 1.222 g/cm³ | |

| Solubility | Soluble in DMSO | |

| pKa (Predicted) | 3.41 ± 0.10 | |

| Optical Activity | [α]²⁰/D +36.6° (c=0.01978 g/mL in H₂O) | |

| Storage Temperature | 2-8°C (sealed in dry conditions) | |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [2] |

Synthesis and Purification

The synthesis of L-Alanyl-L-phenylalanine typically involves the coupling of protected L-alanine and L-phenylalanine residues, followed by deprotection. A common final step in the synthesis is the hydrogenolysis of a protected precursor.

Synthesis of L-Alanyl-L-phenylalanine from N-benzyloxycarbonyl-L-alanyl-L-phenylalanine

This protocol describes the deprotection of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine to yield L-alanyl-L-phenylalanine.[1]

Experimental Protocol:

-

Reaction Setup: In a Parr hydrogenation apparatus, combine N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (0.208 g, 0.562 mmol) and 10% Palladium on carbon (0.1 g) in 95% ethyl alcohol (50 mL).[1]

-

Hydrogenation: Shake the mixture under a hydrogen atmosphere for 16 hours at 20°C.[1]

-

Filtration: Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Rinsing: Rinse the filter cake with water (100 mL).[1]

-

Concentration: Combine the filtrate and the water rinse, and concentrate the solution under reduced pressure to yield L-alanyl-L-phenylalanine as a white solid.[1]

-

Yield: The reported yield for this reaction is approximately 92%.[1]

Purification and Characterization

Purification of the crude product is typically achieved by recrystallization or column chromatography. The purity of L-Alanyl-L-phenylalanine can be assessed by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.05 mol/L monopotassium phosphate, pH 4.0) is commonly used.[5]

-

Flow Rate: 0.7-1.0 mL/min.[5]

-

Detection: UV at 215 nm.[5]

-

Purity: Purity greater than 99.5% has been reported.[1]

The identity of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the alanine (B10760859) and phenylalanine residues.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of L-Alanyl-L-phenylalanine. Fragmentation patterns can provide additional structural information.[2]

Biological Activity and Mechanism of Action

The most significant biological activity reported for L-Alanyl-L-phenylalanine is its potential as an antitumor agent when complexed with metal ions, such as gold(III) and silver(I).[2][4]

Anticancer Activity of Metal Complexes

Complexes of L-Alanyl-L-phenylalanine with Au(III) and Ag(I) have been shown to inhibit the proliferation of tumor cells.[2][4] The metal ion is believed to be the active component, with the dipeptide acting as a delivery vehicle.[4]

Mechanism of Action:

The proposed mechanism of action for these metal complexes is their interaction with DNA.[2][4] The complexes can bind to DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA replication and transcription, which in turn induces apoptosis (programmed cell death) in cancer cells.[4][6]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay):

This assay is used to assess the cytotoxic effects of L-Alanyl-L-phenylalanine and its metal complexes on cancer cell lines.[7]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere.[7][8]

-

Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[7]

-

Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).[7][8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

DNA Intercalation Assay (Fluorescence-based):

This assay can be used to investigate the DNA binding mode of the metal complexes.[6]

-

Reaction Mixture: Prepare a solution of calf thymus DNA (ct-DNA) and a fluorescent dye that intercalates into DNA (e.g., ethidium (B1194527) bromide).

-

Titration: Add increasing concentrations of the metal-dipeptide complex to the ct-DNA/dye solution.

-

Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition.

-

Data Analysis: A decrease in fluorescence intensity suggests that the complex is displacing the fluorescent dye from the DNA, indicating an intercalative binding mode.[6]

Conclusion

L-Alanyl-L-phenylalanine, particularly in the form of its metal complexes, presents a promising avenue for the development of novel anticancer therapeutics. Its ability to interact with DNA and induce apoptosis in cancer cells warrants further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and biological activity, along with detailed experimental protocols to facilitate future research. Further studies are needed to elucidate the specific signaling pathways involved in the apoptotic response and to optimize the therapeutic potential of these compounds through medicinal chemistry efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Cytotoxic effects of gold(i) complexes against colon, cervical and osteo carcinoma cell lines: a mechanistic approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Novel gold(I) complexes induce apoptosis in leukemia cells via the ROS-induced mitochondrial pathway with an upregulation of Harakiri and overcome multi drug resistances in leukemia and lymphoma cells and sensitize drug resistant tumor cells to apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Alanylphenylalanine Dipeptide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological role of the alanylphenylalanine (Ala-Phe) dipeptide. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of this dipeptide. This document details the current understanding of Ala-Phe's biological activities, including its emerging role as a potential anti-tumor agent, and its interaction with cellular transport mechanisms. Detailed experimental protocols for its synthesis, purification, and key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound (Ala-Phe) is a dipeptide composed of the amino acids alanine (B10760859) and phenylalanine. While naturally occurring as a metabolite in some species, recent research has highlighted its potential pharmacological activities, particularly in the realm of oncology. This guide synthesizes the available scientific literature to present a detailed technical overview of Ala-Phe, with a focus on its chemical properties, biological functions, and the experimental methodologies used to study it.

Synthesis and Characterization

The synthesis of L-alanyl-L-phenylalanine is a critical first step for its biological evaluation. A common and effective method involves the deprotection of a protected dipeptide precursor.

Synthesis Protocol: Deprotection of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine

A reliable method for the synthesis of L-alanyl-L-phenylalanine involves the catalytic hydrogenation of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine.[1]

Materials:

-

N-benzyloxycarbonyl-L-alanyl-L-phenylalanine

-

10% Palladium on carbon (Pd/C)

-

95% Ethyl alcohol

-

Water

-

Parr hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A mixture of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (0.208 g, 0.562 mmol) and 10% Pd on carbon (0.1 g) in 95% ethyl alcohol (50 mL) is prepared.[1]

-

The mixture is shaken on a Parr hydrogenation apparatus for 16 hours at 20°C.[1]

-

The reaction mixture is then filtered to remove the Pd/C catalyst.[1]

-

The filtrate is rinsed with water (100 mL).[1]

-

The combined solutions are concentrated under reduced pressure to yield L-alanyl-L-phenylalanine as a white solid.[1]

This method has been reported to yield a product with >99.5% purity and no evidence of racemization as determined by HPLC analysis.[1]

Characterization

The identity and purity of the synthesized this compound dipeptide are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the dipeptide. The fragmentation pattern can also provide structural information.

-

Molecular Formula: C₁₂H₁₆N₂O₃[2]

-

Molecular Weight: 236.27 g/mol [2]

-

Mass Spectrometry Data: PubChem provides mass spectrometry data, including MS/MS fragmentation patterns for L-alanyl-L-phenylalanine (CID 96814).

Biological Roles and Activities

The biological functions of this compound are an active area of investigation, with current research pointing towards its potential as an anti-tumor agent.

Anti-Tumor Activity

A derivative of a phenylalanine dipeptide, HXL131, has demonstrated significant inhibitory effects on the growth and metastasis of prostate cancer cells.[3][4] This compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase in a concentration-dependent manner.[4] While this research was conducted on a derivative, it provides a strong rationale for investigating the anti-cancer properties of the parent this compound dipeptide.

Another study has proposed that this compound may act as an anti-tumor agent by targeting DNA through metal coordination, particularly with Au(III).

Peptide Transport

Dipeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PEPT1), a proton-coupled oligopeptide transporter.[5] While direct kinetic data for the transport of this compound by PEPT1 is limited, a study on a modified thiodipeptide analog, L-phenylalanyl-Ψ[CS-N]-L-alanine, provides insights into its potential interaction with this transporter. This analog was shown to be a substrate for PEPT1 with a Km value of 275 ± 32 µM.[1] The same study noted that phenylalanylalanine was extensively decomposed by rat intestinal mucosa, suggesting that the native dipeptide is a substrate for hydrolysis.[1]

Quantitative Data

Quantitative data on the biological activity of this compound is sparse. The following table summarizes the available data, which is primarily for a derivative of a phenylalanine dipeptide.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| HXL131 (L-phenylalanine dipeptide derivative) | PC3 (Prostate Cancer) | Cell Viability | IC₅₀ (24h) | 5.15 ± 0.22 µmol/L | [4] |

| HXL131 (L-phenylalanine dipeptide derivative) | PC3 (Prostate Cancer) | Cell Viability | IC₅₀ (48h) | 5.43 ± 0.32 µmol/L | [4] |

| HXL131 (L-phenylalanine dipeptide derivative) | PC3 (Prostate Cancer) | Cell Viability | IC₅₀ (72h) | 3.65 ± 0.39 µmol/L | [4] |

| L-phenylalanyl-Ψ[CS-N]-L-alanine | HeLa (PEPT1-overexpressing) | PEPT1 Transport | Kₘ | 275 ± 32 µM | [1] |

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, research on a phenylalanine dipeptide derivative (HXL131) in prostate cancer cells suggests the involvement of the DUSP1 and TNFSF9 pathways.[3][4]

DUSP1 and TNFSF9 Signaling in Prostate Cancer

The study on the L-phenylalanine dipeptide derivative HXL131 in PC3 prostate cancer cells revealed an upregulation of several proteins, including Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[4] Molecular docking and gene silencing experiments indicated that HXL131 has a strong binding affinity for DUSP1 and TNFSF9, suggesting these are important targets for its anti-cancer activity.[4] DUSP1 is known to dephosphorylate and inactivate MAP kinases, which could lead to cell cycle arrest and apoptosis. TNFSF9 (also known as 4-1BBL) is a cytokine that can induce apoptosis in some cancer cells.

Caption: Potential signaling pathway of a phenylalanine dipeptide derivative.

Apoptosis Induction

The induction of apoptosis is a key mechanism of anti-cancer agents. While direct studies on this compound are lacking, the derivative HXL131 has been shown to induce apoptosis in prostate cancer cells.[4] A general mechanism of apoptosis involves the activation of a cascade of caspases.

Caption: A simplified overview of a potential caspase-mediated apoptosis pathway.

Experimental Protocols

This section provides detailed protocols for key experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its IC₅₀ value.

Materials:

-

Target cell line (e.g., PC3 prostate cancer cells)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest peptide concentration) and a negative control (medium only).

-

Incubate the plate for the desired experimental time (e.g., 24, 48, 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) in response to this compound treatment.

Materials:

-

Target cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, p38)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat cells with this compound as desired.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal and analyze the band intensities.

Caspase Activation Assay

This assay measures the activity of caspases, key mediators of apoptosis, in response to this compound treatment.

Materials:

-

Target cell line

-

This compound

-

Caspase assay kit (containing cell lysis buffer, assay buffer, and a fluorogenic or colorimetric caspase substrate, e.g., Ac-DEVD-pNA for caspase-3)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells to release the cytosolic contents.

-

Incubate the cell lysate with the caspase substrate.

-

Measure the fluorescence or absorbance to quantify caspase activity.

Conclusion

The this compound dipeptide is an emerging molecule of interest with potential applications in oncology. While research is still in its early stages, preliminary studies on related compounds suggest a promising anti-tumor activity, possibly mediated through the induction of apoptosis and cell cycle arrest via pathways involving DUSP1 and TNFSF9. Further investigation is required to fully elucidate the biological roles of this compound, including its specific molecular targets, signaling pathways, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this dipeptide.

References

- 1. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Alanylphenylalanine: A Comprehensive Technical Review of its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the dipeptide alanylphenylalanine, from its historical roots in the foundational work of peptide chemistry to its contemporary applications in medicinal chemistry. This document details the key synthetic methodologies, presents a comprehensive summary of its physicochemical properties, and elucidates its notable biological activities, particularly its potential as an antitumor agent. Detailed experimental protocols and visual diagrams of synthetic workflows and biological pathways are included to serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of Hermann Emil Fischer at the beginning of the 20th century. While a specific "discovery" paper for this particular dipeptide is not prominent in the historical literature, its synthesis was a logical and early step in the systematic exploration of peptide chemistry that followed Fischer's groundbreaking development of methods for forming the peptide bond. Fischer's work, which earned him the Nobel Prize in Chemistry in 1902, laid the theoretical and practical groundwork for synthesizing peptides by linking amino acids, and he was the first to coin the term "peptide".[1][2][3][4] The early 20th century saw a surge in the synthesis of simple dipeptides to validate and refine these new methodologies, and it is within this context that this compound was first synthesized.

The evolution of peptide synthesis, from the early solution-phase methods to the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, has significantly impacted the availability and study of peptides like this compound.[5] These advancements have enabled more efficient and scalable production, facilitating further investigation into its biological properties.

Physicochemical Properties

This compound is a dipeptide composed of alanine (B10760859) and phenylalanine residues. Its properties can vary depending on the stereochemistry of the constituent amino acids (L-alanyl-L-phenylalanine, D-alanyl-D-phenylalanine, etc.). The most common and biologically relevant form is L-alanyl-L-phenylalanine.

| Property | Value | Reference |

| Molecular Formula | C12H16N2O3 | [6] |

| Molecular Weight | 236.27 g/mol | [6][7] |

| CAS Number | 3061-90-3 (L-L isomer) | [6] |

| Appearance | White solid | [6][8] |

| LogP | -1.72 (Extrapolated) | [6] |

| pKa (Predicted) | 3.41 ± 0.10 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily relying on the formation of a peptide bond between protected alanine and phenylalanine residues, followed by deprotection. Below are detailed protocols for common synthetic routes.

Solution-Phase Synthesis of L-alanyl-L-phenylalanine

This method involves the coupling of N-protected alanine with a C-protected phenylalanine, followed by deprotection steps.

Experimental Protocol:

-

Protection of Phenylalanine: L-phenylalanine is first protected at its carboxyl terminus, typically as a methyl or ethyl ester, to prevent self-coupling. This is often achieved by reacting L-phenylalanine with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like thionyl chloride.

-

Protection of Alanine: The amino group of L-alanine is protected, commonly with a benzyloxycarbonyl (Cbz or Z) group or a tert-butyloxycarbonyl (Boc) group. For example, N-benzyloxycarbonyl-L-alanine can be prepared by reacting L-alanine with benzyl (B1604629) chloroformate under basic conditions.

-

Peptide Coupling: The N-protected L-alanine is then coupled with the C-protected L-phenylalanine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent like dichloromethane (B109758) (DCM).[9] Triethylamine is often added to neutralize the hydrochloride salt of the amino acid ester.[9] The reaction mixture is typically stirred for several hours at room temperature or in an ice bath.[9]

-

Workup and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1% Na2CO3) to remove unreacted starting materials and byproducts.[9] The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the protected dipeptide, N-benzyloxycarbonyl-L-alanyl-L-phenylalanine ethyl ester.[9]

-

Deprotection: The protecting groups are removed to yield the final dipeptide. The C-terminal ester can be hydrolyzed under basic conditions (saponification). The N-terminal Cbz group is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in an alcohol solvent.[8] This reaction is carried out in a Parr hydrogenation apparatus for several hours.[8]

-

Final Product Isolation: After filtration to remove the catalyst, the solvent is evaporated to yield L-alanyl-L-phenylalanine as a white solid.[8] Purity can be assessed by techniques such as HPLC.[8]

Caption: Solution-phase synthesis workflow for L-alanyl-L-phenylalanine.

Biological Activity and Applications

This compound has been identified as a metabolite in some organisms and has been investigated for its potential biological activities.[6] The most significant area of research has been its application as an antitumor agent, particularly when complexed with metal ions.

Antitumor Activity

Research has shown that this compound, in complex with Gold (III), exhibits potential as an antitumor agent.[10] The proposed mechanism of action involves the coordination of the dipeptide to the metal ion, forming a complex that can then interact with and bind to DNA, ultimately leading to the inhibition of tumor cell proliferation.[10]

The interaction of metal complexes with DNA can occur through several modes, including intercalation, groove binding, and covalent binding to the phosphate (B84403) backbone or nucleotide bases. For Au(III) complexes, interactions with the N7 of guanine (B1146940) bases are a common mode of binding. This binding can disrupt the DNA double helix structure, interfering with crucial cellular processes like replication and transcription, and thereby inducing apoptosis in cancer cells.

Caption: Proposed signaling pathway for the antitumor activity of Au(III)-alanylphenylalanine complex.

Conclusion

This compound, a simple dipeptide, represents a molecule with a rich history rooted in the very origins of peptide chemistry. While its discovery was part of a broader scientific endeavor rather than a singular event, its continued study reveals significant potential, particularly in the realm of medicinal chemistry. The well-established synthetic routes, coupled with an understanding of its physicochemical properties, provide a solid foundation for further research. The antitumor activity of its metal complexes highlights a promising avenue for the development of novel therapeutics. This guide serves as a comprehensive resource to aid researchers in their exploration of this compound and its derivatives, with the aim of unlocking their full therapeutic potential.

References

- 1. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 2. Emil Fischer | The Franklin Institute [fi.edu]

- 3. Emil Fischer - Wikipedia [en.wikipedia.org]

- 4. Emil Fischer | Science History Institute [sciencehistory.org]

- 5. peptide.com [peptide.com]

- 6. L-alanyl-L-phenylalanine | C12H16N2O3 | CID 96814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-DL-Alanyl-DL-3-phenylalanine | C12H16N2O3 | CID 2080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Alanylphenylalanine: An In-depth Technical Guide to its Solubility Profile for Researchers and Drug Development Professionals

Introduction

L-Alanyl-L-phenylalanine (Ala-Phe) is a dipeptide of significant interest in various scientific fields, including drug development and biochemistry. Composed of the amino acids L-alanine and L-phenylalanine, its physicochemical properties, particularly its solubility in different solvent systems, are critical for its application in pharmaceutical formulations, synthesis, and purification processes. The presence of the hydrophobic phenyl group from phenylalanine and the smaller, more neutral alanine (B10760859) residue gives this dipeptide a distinct solubility profile that dictates its behavior in both aqueous and organic media. Understanding and predicting its solubility is paramount for researchers and scientists aiming to utilize alanylphenylalanine in their work.

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a visualization of its synthesis workflow.

Data Presentation: Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for L-alanyl-L-phenylalanine in water.

| Solvent | Temperature (°C) | Solubility | Method | Notes |

| Water (H₂O) | Not Specified | 100 mg/mL (423.24 mM) | Not Specified | May require sonication to achieve dissolution[1]. |

Qualitative and Inferred Solubility in Organic Solvents

Due to the limited availability of specific quantitative data for this compound in common organic solvents, the following table provides a qualitative assessment based on general peptide solubility guidelines and the properties of its constituent amino acid, L-phenylalanine. Peptides with hydrophobic residues like phenylalanine tend to be more soluble in organic solvents[2][3]. L-phenylalanine itself is known to be insoluble or only slightly soluble in ethanol (B145695) and methanol[4].

| Solvent | Chemical Formula | Type | Expected Solubility of this compound | Rationale |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Soluble | The presence of the hydrophobic phenylalanine may enhance solubility compared to L-phenylalanine alone. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Soluble | Similar to methanol, the dipeptide structure might improve solubility over the single amino acid. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | DMSO is a powerful solvent for many peptides, including those with hydrophobic residues[2]. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | DMF is another common solvent for dissolving peptides with hydrophobic characteristics[2]. |

Experimental Protocols for Solubility Determination

Accurate determination of peptide solubility is crucial for reproducible experimental results. The following are detailed methodologies for key experiments to determine the solubility of this compound.

1. Gravimetric Method (Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

-

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

-

Materials:

-

L-Alanyl-L-phenylalanine powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or Eppendorf tubes

-

Pipettes

-

Syringe filters (0.22 µm)

-

-

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

-

Transfer the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent from the container under vacuum or by gentle heating.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility in mg/mL or g/L using the mass of the dissolved solid and the volume of the aliquot taken.

-

2. Photometric Method

This method is suitable for compounds that have a chromophore and can be used for more rapid solubility screening.

-

Objective: To determine the solubility of this compound by measuring its absorbance in a saturated solution.

-

Materials:

-

L-Alanyl-L-phenylalanine powder

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution as described in the gravimetric method.

-

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (due to the phenylalanine residue).

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-6).

-

Dilute the clear, saturated supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualization: Synthesis Workflow

The synthesis of dipeptides like this compound can be achieved through various methods, including solution-phase and solid-phase peptide synthesis. Below is a logical workflow for a solution-phase synthesis of L-alanyl-L-phenylalanine.

References

Alanylphenylalanine: A Comprehensive Technical Guide to its Physicochemical Properties

For Immediate Release

Shanghai, China – December 4, 2025 – This technical guide provides a detailed analysis of the physical and chemical properties of alanylphenylalanine, a dipeptide composed of alanine (B10760859) and phenylalanine residues. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental methodologies, and workflow visualizations to support ongoing research and development efforts.

Core Physicochemical Properties

This compound (Ala-Phe) is a dipeptide with the systematic IUPAC name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid[1]. As a white to off-white powder, its properties are crucial for applications in biochemical studies, peptide synthesis, and pharmaceutical development[2].

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of L-alanyl-L-phenylalanine. Data has been compiled from various sources, and a distinction is made between experimentally determined and computationally predicted values.

| Property | Value | Data Type | Reference(s) |

| Molecular Identifiers | |||

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | N/A | [1] |

| CAS Number | 3061-90-3 | N/A | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | N/A | [1][2] |

| InChIKey | OMNVYXHOSHNURL-WPRPVWTQSA-N | N/A | [1] |

| SMILES | C--INVALID-LINK--N--INVALID-LINK--C(=O)O)N | N/A | [1] |

| Physical Properties | |||

| Molecular Weight | 236.27 g/mol | Calculated | [1][2] |

| Appearance | White to off-white powder | Experimental | [2] |

| Melting Point | 289 - 291 °C | Experimental | [2] |

| Boiling Point | 487.6 ± 45.0 °C | Predicted | [4] |

| Specific Optical Rotation | [α]²⁰/D = +39 ± 1° (c=1 in water) | Experimental | [2] |

| Chemical Properties | |||

| Solubility | Insoluble in Water (< 0.1 mg/mL) | Experimental | |

| Insoluble/Slightly Soluble in DMSO (< 1 mg/mL) | Experimental | ||

| LogP | -1.72 | Extrapolated | [1] |

| pKa Values (Constituent Amino Acids) | Experimental | ||

| L-Alanine (α-COOH) | 2.34 | Experimental | [5][6][7] |

| L-Alanine (α-NH₃⁺) | 9.69 | Experimental | [5][6][7] |

| L-Phenylalanine (α-COOH) | 1.83 - 2.58 | Experimental | [8][9][10] |

| L-Phenylalanine (α-NH₃⁺) | 9.13 - 9.24 | Experimental | [8][9][10] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections outline standard experimental protocols for determining its key properties.

Synthesis and Purification

A common method for the synthesis of L-alanyl-L-phenylalanine involves the hydrogenation of a protected dipeptide precursor.

-

Hydrogenation: A mixture of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine and a 10% Palladium on carbon (Pd/C) catalyst in 95% ethyl alcohol is prepared.

-

Reaction: The mixture is agitated in a Parr hydrogenation apparatus for approximately 16 hours at 20°C.

-

Filtration: The reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then rinsed with water.

-

Concentration: The combined solutions are concentrated under reduced pressure to yield L-alanyl-L-phenylalanine as a white solid.

-

Purity Analysis: The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials and byproducts, and to confirm the lack of racemization.

Melting Point Determination

Due to the tendency of peptides to decompose at high temperatures, Fast Scanning Calorimetry (FSC) is a preferred method over conventional calorimeters.

-

Sample Preparation: A small, accurately weighed sample of the dipeptide is placed on the FSC sensor.

-

Instrumentation: A Fast Scanning Calorimeter, such as a Mettler Toledo Flash DSC1, is used.

-

Heating Profile: The sample is subjected to a rapid heating rate (e.g., up to 20,000 K/s) to minimize thermal decomposition before melting.

-

Data Acquisition: The instrument records the heat flow as a function of temperature. The melting point is identified as the peak of the endothermic melting transition.

-

Analysis: The onset and peak temperatures of the melting event are determined from the thermogram to define the melting range.

Specific Optical Rotation Measurement

Optical rotation is a critical measure of stereochemical purity.

-

Solution Preparation: A precise concentration of L-alanyl-L-phenylalanine is prepared in a specified solvent (e.g., 1 g/100 mL in water)[2].

-

Instrumentation: A polarimeter is used, typically with a sodium D-line light source (589 nm). The instrument is calibrated with a solvent blank.

-

Measurement: The prepared solution is placed in a sample tube of a known path length (e.g., 1 decimeter). The observed rotation (α) is measured at a controlled temperature (e.g., 20°C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[11][12][13][14].

pKa Determination by Capillary Electrophoresis

Capillary Electrophoresis (CE) is an effective method for determining the acid dissociation constants of peptides.

-

Electrolyte Preparation: A series of background electrolytes with varying pH values are prepared.

-

Sample Injection: A solution of the dipeptide is injected into the capillary.

-

Electrophoresis: A voltage is applied across the capillary, causing the charged peptide to migrate. The effective electrophoretic mobility is measured at each pH.

-

Data Analysis: The effective mobility is plotted against the pH of the electrolyte. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa value of the ionizable group (the N-terminal amino group and the C-terminal carboxyl group).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, providing a clear visual guide for laboratory procedures.

Caption: Workflow for this compound Synthesis and Characterization.

Conclusion

This technical guide consolidates essential data on the physical and chemical properties of this compound. The provision of structured data tables and detailed experimental protocols aims to facilitate more efficient and accurate research in the fields of biochemistry, pharmacology, and materials science. The continued investigation into the properties and applications of such dipeptides is vital for advancing scientific knowledge and developing novel therapeutic agents.

References

- 1. L-alanyl-L-phenylalanine | C12H16N2O3 | CID 96814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Phenylalanine, N-L-alanyl- [webbook.nist.gov]

- 4. 1999-45-7 CAS MSDS (DL-ALANYL-DL-PHENYLALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. Amino Acids [vanderbilt.edu]

- 8. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ch27 pKa and pI values [chem.ucalgary.ca]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Specific rotation - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Formula and Applications of Alanylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanylphenylalanine, a dipeptide composed of alanine (B10760859) and phenylalanine, is a molecule of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, and potential therapeutic applications. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its bioactivity. This document aims to serve as a core resource for researchers and professionals involved in peptide chemistry and drug development.

Introduction

This compound (Ala-Phe) is a dipeptide formed from the amino acids L-alanine and L-phenylalanine linked by a peptide bond.[1] Its structure and properties are of interest due to its role as a metabolite and its potential as a building block for more complex peptides.[1] Furthermore, its metal complexes have shown promise as potential therapeutic agents, particularly in oncology.[2] This guide will delve into the technical details of this compound, providing a thorough understanding for research and development purposes.

Structural Formula and Physicochemical Properties

The fundamental characteristics of L-alanyl-L-phenylalanine are summarized below, providing a foundational understanding of its chemical nature.

Structural Information

-

IUPAC Name: (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid

-

Synonyms: Ala-Phe, L-Alanyl-L-phenylalanine[1]

-

Chemical Formula: C₁₂H₁₆N₂O₃

-

Molecular Weight: 236.27 g/mol [1]

-

CAS Number: 3061-90-3[1]

Physicochemical Data

A summary of the key physicochemical properties of L-alanyl-L-phenylalanine is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| LogP | -1.72 | Extrapolated, HMDB[1] |

| Water Solubility | Soluble | MedchemExpress[2] |

| Storage Temperature | -20°C to -80°C | MedchemExpress[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice of method depends on the desired scale, purity requirements, and available resources.

Solution-Phase Synthesis Protocol

Solution-phase synthesis offers scalability and is often used for the production of smaller peptides. A common approach involves the coupling of protected amino acid derivatives followed by deprotection.

Experimental Protocol: Synthesis of L-alanyl-L-phenylalanine via Hydrogenation

This protocol details the final deprotection step in a solution-phase synthesis route.

Materials:

-

N-benzyloxycarbonyl-L-alanyl-L-phenylalanine

-

10% Palladium on carbon (Pd/C)

-

95% Ethyl alcohol

-

Water

-

Parr hydrogenation apparatus

Procedure:

-

A mixture of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (0.208 g, 0.562 mmol) and 10% Pd on carbon (0.1 g) in 95% ethyl alcohol (50 mL) is prepared.

-

The mixture is shaken on a Parr hydrogenation apparatus for 16 hours at 20°C.

-

The reaction mixture is then filtered to remove the Pd/C catalyst.

-

The filtrate is rinsed with water (100 mL).

-

The combined solutions are concentrated under reduced pressure to yield L-alanyl-L-phenylalanine as a white solid.

Expected Outcome:

-

Yield: Approximately 92%

-

Purity: >99.5% by HPLC analysis, with no evidence of racemization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is a widely used technique for synthesizing peptides, offering advantages in terms of ease of purification and automation. The general workflow for SPPS is depicted in the following diagram.

Purification and Characterization

Purification and characterization are critical steps to ensure the identity and purity of the synthesized this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Preparative RP-HPLC

Instrumentation:

-

Preparative HPLC system with a C18 column

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

Procedure:

-

The crude peptide is dissolved in a minimal amount of the initial mobile phase.

-

The solution is filtered and injected onto the equilibrated column.

-

A gradient of increasing acetonitrile concentration is used to elute the peptide.

-

Fractions are collected and analyzed by analytical HPLC to determine purity.

-

Pure fractions are pooled and lyophilized.

Characterization Methods

4.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Precursor m/z | 237.1234 [M+H]⁺ |

| Key Fragments (MS/MS) | 166.0854, 120.0807 |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are employed to confirm the structure of this compound.

| Nucleus | Expected Chemical Shifts (ppm) |

| ¹H NMR | Signals corresponding to the alanine and phenylalanine residues, including the alpha-protons, beta-protons of phenylalanine, and the methyl protons of alanine. |

| ¹³C NMR | Resonances for the carbonyl carbons, alpha-carbons, and side-chain carbons of both amino acid residues. |

Bioactivity and Potential Applications

This compound has been investigated for its potential as an antitumor agent, particularly when complexed with gold(III).[2]

Antitumor Activity

The complex of this compound with Au(III) has been shown to interact with DNA, leading to the inhibition of tumor cell proliferation.[2] This interaction is believed to be the primary mechanism of its cytotoxic effect.

The proposed mechanism of action involves the coordination of the this compound-Au(III) complex with DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

Conclusion

This compound is a dipeptide with well-defined structural and physicochemical properties. Its synthesis is achievable through established peptide chemistry protocols, and its purification and characterization can be performed using standard analytical techniques. The bioactivity of its metal complexes, particularly the antitumor properties of the Au(III) complex, highlights its potential in drug development. This guide provides a foundational technical overview to support further research and development of this compound and its derivatives.

References

A Technical Guide to the Molecular Weight and Characterization of Alanylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of the dipeptide alanylphenylalanine. It includes a summary of its quantitative data, a detailed experimental protocol for its molecular weight determination via mass spectrometry, and a logical workflow for its characterization.

Physicochemical Properties of L-Alanyl-L-phenylalanine

This compound is a dipeptide composed of L-alanine and L-phenylalanine residues.[1] Its fundamental properties are crucial for its application in research and development. The quantitative data for L-alanyl-L-phenylalanine are summarized below.

| Property | Value | Reference |

| Molecular Weight | 236.27 g/mol | [1][2][3] |

| Molecular Formula | C12H16N2O3 | [1][2] |

| Monoisotopic Mass | 236.11609238 Da | [1][4] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | [1][5] |

| CAS Number | 3061-90-3 | [1][2][5] |

| Topological Polar Surface Area | 92.4 Ų | [3][5] |

| Hydrogen Bond Donor Count | 3 | [3][5] |

| Hydrogen Bond Acceptor Count | 4 | [3][5] |

| Rotatable Bond Count | 5 | [3] |

| Complexity | 275 | [3][5] |

| LogP (XLogP3) | -2.5 | [1][5] |

Experimental Determination of Molecular Weight

The molecular weight of this compound is most accurately determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

This protocol outlines a general procedure for the determination of the molecular weight of this compound.

1. Sample Preparation:

- Dissolve a small quantity (e.g., 1 mg) of this compound powder in a suitable solvent. Given its limited water solubility, a solvent system such as water with a small percentage of acetonitrile (B52724) or methanol (B129727) and 0.1% formic acid is recommended to facilitate ionization.[2]

- The final concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer.

- Filter the sample through a 0.22 µm syringe filter to remove any particulates.